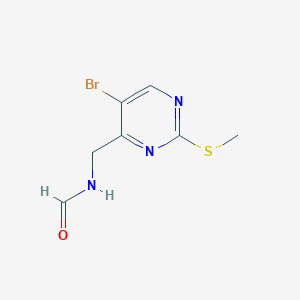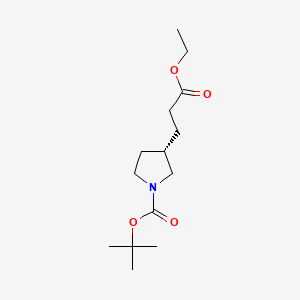
N-((5-bromo-2-(methylthio)pyrimidin-4-yl)methyl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-bromo-2-(methylthio)pyrimidin-4-yl)methyl)formamide is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry, particularly as kinase inhibitors. This compound is characterized by the presence of a bromine atom, a methylthio group, and a formamide group attached to the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-bromo-2-(methylthio)pyrimidin-4-yl)methyl)formamide typically involves multiple steps:
Bromination: The starting material, 2-(methylthio)pyrimidine, undergoes bromination to introduce the bromine atom at the 5-position of the pyrimidine ring.
Formylation: The brominated intermediate is then subjected to formylation to introduce the formamide group at the 4-position.
Methylation: The final step involves the methylation of the formylated intermediate to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-((5-bromo-2-(methylthio)pyrimidin-4-yl)methyl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the formamide group can undergo reduction to an amine.
Hydrolysis: The formamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used for hydrolysis.
Major Products Formed
Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Hydrolysis: Carboxylic acids.
科学研究应用
N-((5-bromo-2-(methylthio)pyrimidin-4-yl)methyl)formamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound is used in studies related to enzyme inhibition and signal transduction pathways.
Chemical Biology: It serves as a probe to study the interactions of pyrimidine derivatives with biological targets.
Pharmaceutical Industry: The compound is used in the synthesis of potential drug candidates for various diseases.
作用机制
The mechanism of action of N-((5-bromo-2-(methylthio)pyrimidin-4-yl)methyl)formamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking signal transduction pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for anticancer therapies.
相似化合物的比较
Similar Compounds
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
- (5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol
- 5-Bromo-2-(4-morpholino)pyrimidine
Uniqueness
N-((5-bromo-2-(methylthio)pyrimidin-4-yl)methyl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the formamide group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
属性
分子式 |
C7H8BrN3OS |
|---|---|
分子量 |
262.13 g/mol |
IUPAC 名称 |
N-[(5-bromo-2-methylsulfanylpyrimidin-4-yl)methyl]formamide |
InChI |
InChI=1S/C7H8BrN3OS/c1-13-7-10-2-5(8)6(11-7)3-9-4-12/h2,4H,3H2,1H3,(H,9,12) |
InChI 键 |
OEHIPERMXHTNDS-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=C(C(=N1)CNC=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B13917008.png)

![5,6-Dichlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13917021.png)



![1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B13917054.png)


![N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13917067.png)

![4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile](/img/structure/B13917077.png)

![5-Methoxy-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B13917080.png)
